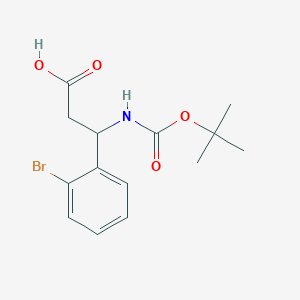
3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of the amino acid proline and is commonly referred to as Boc-Pro-Br. This compound has been used in various scientific studies due to its unique properties and potential applications in the field of biochemistry.
Mécanisme D'action
The mechanism of action of Boc-Pro-Br is based on its interaction with enzymes. It acts as a substrate for the enzymes, which then catalyze the reaction of Boc-Pro-Br with other compounds. This interaction leads to the formation of various products, which can be studied to understand the mechanism of enzyme-catalyzed reactions.
Biochemical and Physiological Effects:
Boc-Pro-Br has been shown to have various biochemical and physiological effects. It has been shown to be a potent inhibitor of various proteases, including trypsin and chymotrypsin. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Pro-Br has several advantages as a substrate for enzyme-catalyzed reactions. It is stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, it has some limitations, such as its relatively high cost and the fact that it may not be suitable for all types of enzymes.
Orientations Futures
There are several future directions for the study of Boc-Pro-Br. One potential direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand the mechanisms of enzyme-catalyzed reactions involving Boc-Pro-Br and to identify new enzymes that can catalyze these reactions.
Conclusion:
In conclusion, Boc-Pro-Br is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in the field of biochemistry. It has been extensively studied for its potential applications in enzyme-catalyzed reactions and has been shown to have various biochemical and physiological effects. While it has several advantages as a substrate for enzyme-catalyzed reactions, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Boc-Pro-Br involves the reaction of 2-bromobenzoyl chloride with tert-butyl carbamate and proline in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Boc-Pro-Br. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
Boc-Pro-Br has been extensively studied for its potential applications in various scientific fields. One of its most significant applications is in the study of enzyme-catalyzed reactions. It has been used as a substrate for various enzymes, including proteases and esterases, to study the mechanisms of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZYQLFLYPMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284493-55-6 |
Source


|
| Record name | 2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



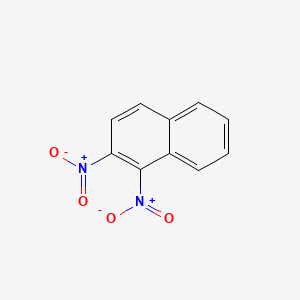
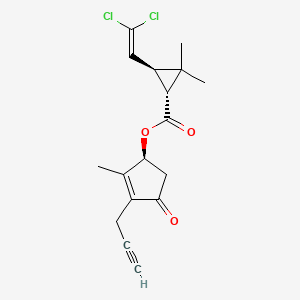
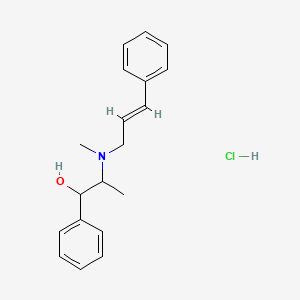
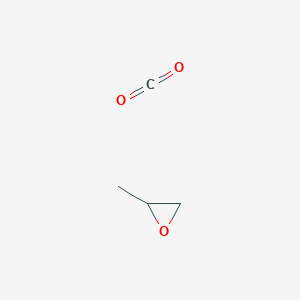
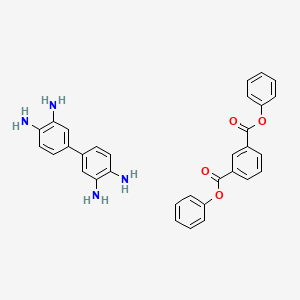
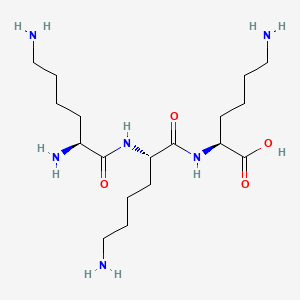
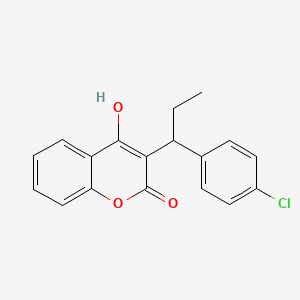

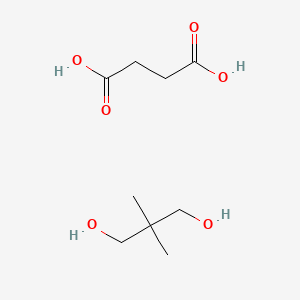
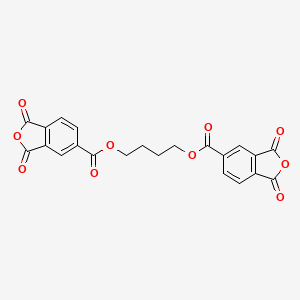
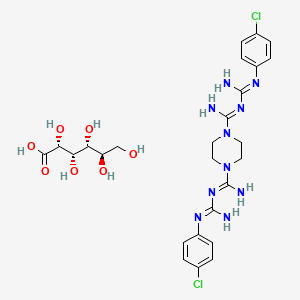
![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)